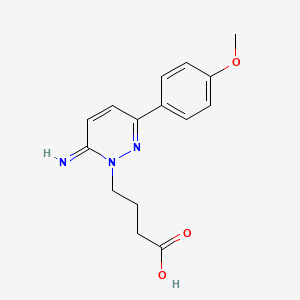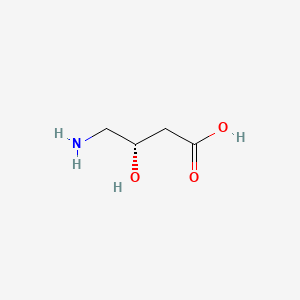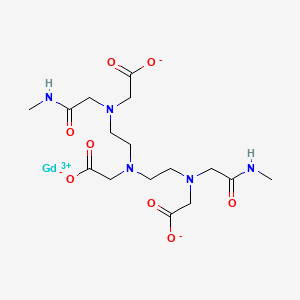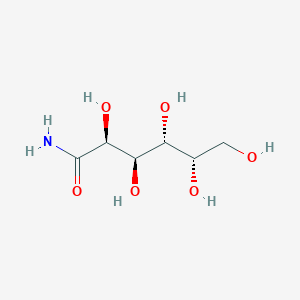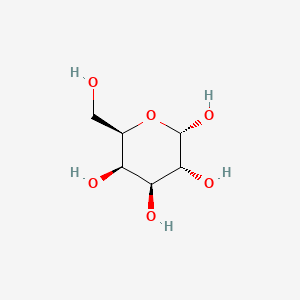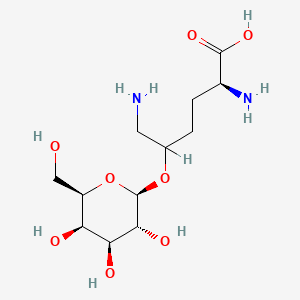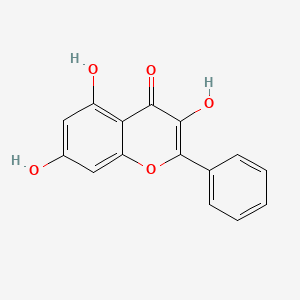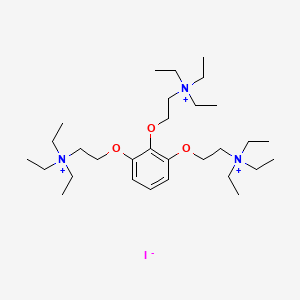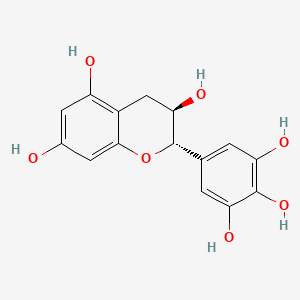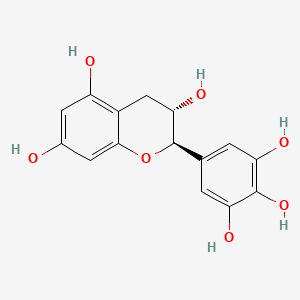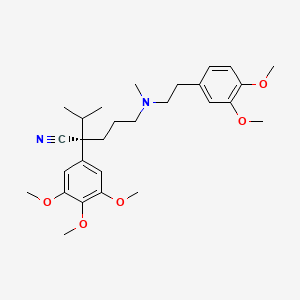
Lanoconazol
Descripción general
Descripción
Lanoconazole is an imidazole antifungal . It is used in the topical treatment of fungal infections . It has been developed as a topical formulation and is marketed in Japan, where it is indicated for the treatment of various dermatomycoses .
Molecular Structure Analysis
The molecular formula of Lanoconazole is C14H10ClN3S2 . The InChI key is ZRTQSJFIDWNVJW-WYMLVPIESA-N . The molecular weight is 319.83 g/mol .
Chemical Reactions Analysis
Lanoconazole, like other imidazoles, inhibits cytochrome P450 dependent C-14a-demethylation of lanosterol, preventing conversion to ergosterol . This alteration in fungal cell membrane permeability is the primary mechanism of its antifungal action .
Physical And Chemical Properties Analysis
Lanoconazole is a light yellow crystal . It has a density of 1.43±0.1 g/cm3 (Predicted), a melting point of 141.50°C, and a boiling point of 477.6±55.0 °C (Predicted) . Its refractive index is 1.725 .
Aplicaciones Científicas De Investigación
Tratamiento tópico para dermatomicosis
Lanoconazol se utiliza principalmente como tratamiento tópico para diversas dermatomicosis, que son infecciones fúngicas superficiales y subcutáneas de tejidos queratinizados y membranas mucosas . Está disponible como crema, solución y pomada al 1% para uso clínico en Japón y ha demostrado su eficacia contra afecciones como la tiña del pie (pie de atleta) y la candidiasis cutánea.
Eficacia antiinflamatoria mejorada
Un estudio ha demostrado que las emulsiones cargadas con this compound estabilizadas con nanocristales de celulosa decorados con polifosfoésteres pueden reducir significativamente el edema inflamatorio en un modelo de ratón . Esto sugiere su posible aplicación en el tratamiento de enfermedades inflamatorias de la piel más allá de sus propiedades antifúngicas.
Sistemas de administración de fármacos mejorados
El desarrollo de emulsiones cargadas con this compound tiene como objetivo superar los desafíos de la limitada solubilidad en agua y la necesidad de una duración prolongada del tratamiento. Estas emulsiones han mostrado una alta eficiencia de carga de fármacos y una liberación sostenida, lo que asegura una acción local prolongada y podría conducir a regímenes de tratamiento más eficientes .
Tratamiento de enfermedades inflamatorias de la piel
Las propiedades antiinflamatorias del this compound se han aclarado utilizando un modelo de ratón de oreja inflamada. El tratamiento con formulaciones de this compound redujo significativamente el grosor auricular en comparación con los tratamientos con pomada comercial y soluciones de control, lo que indica su potencial como tratamiento alternativo para enfermedades inflamatorias de la piel .
Permeación cutánea superior
La formulación única de this compound permite una permeación cutánea superior, probablemente debido a la excelente estabilidad y rigidez de las gotitas de aceite en la emulsión. Esto aumenta la eficacia terapéutica y mejora la biodisponibilidad al mismo tiempo que evita diversos efectos secundarios asociados con las formulaciones farmacológicas convencionales .
Potencial en el tratamiento de la onicomicosis
Si bien no está directamente relacionado con el this compound, su contraparte estructuralmente similar, el luliconazol, ha mostrado resultados prometedores en el tratamiento de la onicomicosis, una infección fúngica de las uñas. Esto sugiere que el this compound podría potencialmente adaptarse para aplicaciones similares, dadas sus propiedades antifúngicas .
Mecanismo De Acción
Target of Action
Lanoconazole primarily targets the cytochrome P450 dependent C-14a-demethylase enzyme in fungal cells . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
Lanoconazole inhibits the cytochrome P450 dependent C-14a-demethylation of lanosterol, thereby preventing its conversion to ergosterol . This disruption in ergosterol synthesis increases the permeability of the fungal cell membrane, leading to cell lysis and ultimately, the death of the fungal organism .
Biochemical Pathways
The primary biochemical pathway affected by lanoconazole is the ergosterol biosynthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, lanoconazole disrupts the integrity of the fungal cell membrane, impairing its function and leading to cell death .
Pharmacokinetics
In dermal application studies of 14C-labeled-lanoconazole cream, 83% of the total radioactivity was recoverable from the stratum corneum 24 hours after application . The radioactivity remained recoverable for up to 96 hours, which is approximately seven times longer than for clotrimazole and bifonazole . In humans, penetration and accumulation of lanoconazole in the horny layer are higher than those of other drugs .
Result of Action
The inhibition of ergosterol synthesis by lanoconazole leads to increased permeability and eventual lysis of the fungal cell membrane . This results in the death of the fungal organism, effectively treating the fungal infection . Additionally, lanoconazole has been shown to increase collagen content and angiogenesis in newly formed granulation tissue, thereby accelerating wound healing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lanoconazole. For instance, the presence of pollutants such as heavy metals and microplastics in the environment can play a role in the occurrence and spread of antimicrobial resistance . Additionally, the in vitro activities of lanoconazole against clinical and environmental isolates of black mold and melanized yeast were determined, suggesting that environmental factors can influence the efficacy of lanoconazole .
Análisis Bioquímico
Biochemical Properties
Lanoconazole exerts its antifungal effects by inhibiting the enzyme sterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane . By inhibiting this enzyme, Lanoconazole disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane, cell lysis, and ultimately, the death of the fungal organism .
Cellular Effects
Lanoconazole has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammatory edema in a mouse model when used in an emulsion stabilized with cellulose nanocrystals . This suggests that Lanoconazole may have potential anti-inflammatory effects in addition to its antifungal properties .
Molecular Mechanism
The molecular mechanism of Lanoconazole involves its interaction with the enzyme sterol 14-alpha-demethylase . By binding to this enzyme, Lanoconazole inhibits the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of ergosterol . This disruption in ergosterol synthesis leads to alterations in the fungal cell membrane, resulting in increased permeability, cell lysis, and ultimately, the death of the fungal organism .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Lanoconazole in laboratory settings are limited, it has been noted that efficient topical delivery of antifungal drugs like Lanoconazole can be challenging due to the limited water solubility and required prolonged duration of treatment . The development of Lanoconazole-loaded emulsions has been shown to enhance the anti-inflammatory efficacy of Lanoconazole on the skin, suggesting potential for prolonged local action .
Metabolic Pathways
The primary metabolic pathway of Lanoconazole involves its interaction with the enzyme sterol 14-alpha-demethylase . This enzyme is crucial in the biosynthesis pathway of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Lanoconazole disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane and cell lysis .
Transport and Distribution
While specific studies on the transport and distribution of Lanoconazole within cells and tissues are currently limited, it is known that the compound is primarily used topically, suggesting that it is likely distributed in the areas of the body where it is applied .
Subcellular Localization
The subcellular localization of Lanoconazole is not explicitly documented. Given its mechanism of action, it can be inferred that Lanoconazole likely interacts with the components of the fungal cell membrane, particularly with the enzyme sterol 14-alpha-demethylase involved in the biosynthesis of ergosterol .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lanoconazole involves several steps starting from commercially available starting materials.", "Starting Materials": [ "methyl 2-(chloromethyl)benzoate", "1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone", "3-methyl-1-(1H-imidazol-1-yl)butan-2-ol", "sodium hydride", "potassium carbonate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Methyl 2-(chloromethyl)benzoate and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone are reacted in the presence of a base, such as sodium hydride, to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone-2-(chloromethyl)benzoate.", "Step 2: The intermediate from step 1 is then reacted with 3-methyl-1-(1H-imidazol-1-yl)butan-2-ol in the presence of potassium carbonate to form Lanoconazole.", "Step 3: The final step involves the reduction of Lanoconazole using palladium on carbon and hydrogen gas to obtain the desired compound." ] } | |
Número CAS |
101530-10-3 |
Fórmula molecular |
C14H10ClN3S2 |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
(2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12- |
Clave InChI |
ZRTQSJFIDWNVJW-OWBHPGMISA-N |
SMILES isomérico |
C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=CC=CC=C3Cl |
SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl |
SMILES canónico |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl |
Apariencia |
Solid powder |
Otros números CAS |
126509-69-1 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-1-imidazolylacetonitrile lanoconazole latoconazole latoconazole, (E)-isomer latoconazole, (Z)-isomer NND 318 NND-318 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of lanoconazole?
A1: Lanoconazole is an imidazole antifungal agent. Like other azole antifungals, it exerts its effect by inhibiting the enzyme sterol 14α-demethylase in fungi. [] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. []
Q2: How does inhibiting ergosterol biosynthesis affect fungal cells?
A2: Inhibiting ergosterol biosynthesis disrupts the integrity and function of the fungal cell membrane. [] This can lead to growth inhibition and ultimately cell death.
Q3: What is the molecular formula and weight of lanoconazole?
A3: Lanoconazole has the molecular formula C16H12ClN3S2 and a molecular weight of 357.87 g/mol. []
Q4: Is there spectroscopic data available for lanoconazole?
A4: Yes, the structure of lanoconazole has been confirmed by 1H-NMR spectroscopy and mass spectrometry. []
Q5: How is lanoconazole distributed in the skin after topical application?
A5: Lanoconazole primarily accumulates and is retained in the stratum corneum, the outermost layer of the skin. [, , ] This is the primary site of infection for many superficial fungal infections.
Q6: How long does lanoconazole remain in the stratum corneum?
A6: Studies show that lanoconazole reaches a steady state in the stratum corneum after 3 days of once-daily application. [] After discontinuing application, its elimination half-life is approximately 11 hours. []
Q7: What types of fungal infections is lanoconazole effective against?
A7: Lanoconazole exhibits potent in vitro and in vivo activity against a broad spectrum of fungi, including dermatophytes (e.g., Trichophyton spp., Epidermophyton floccosum), Candida spp., and dimorphic fungi. [, , , , , ]
Q8: Is lanoconazole effective against azole-resistant Aspergillus fumigatus strains?
A8: Yes, studies demonstrate that lanoconazole retains activity against both azole-susceptible and azole-resistant Aspergillus fumigatus strains. []
Q9: How does the efficacy of lanoconazole compare to other antifungal agents?
A9: Studies have shown lanoconazole to be more potent in vitro and in some cases in vivo compared to other azole antifungals like bifonazole and clotrimazole, especially against dermatophytes. [, , , , , ] It has also shown comparable efficacy to terbinafine in certain models of tinea pedis. []
Q10: What are the known side effects of lanoconazole?
A10: As with any medication, lanoconazole may cause side effects, although not everyone experiences them.
Q11: Are there any known allergic reactions to lanoconazole?
A11: Yes, there have been reported cases of allergic contact dermatitis attributed to lanoconazole. [, ]
Q12: What formulations of lanoconazole are available?
A12: Lanoconazole is typically formulated as a cream or solution for topical application. [, ]
Q13: Is there a difference in therapeutic efficacy between lanoconazole cream and ointment formulations?
A13: Studies comparing the two formulations in guinea pig models of tinea corporis and tinea pedis suggest that both cream and ointment formulations exhibit comparable therapeutic efficacy. [, ]
Q14: Does lanoconazole interact with other medications?
A14: While specific drug interactions for lanoconazole have not been extensively studied, it is essential to inform your doctor about all medications you are taking, including prescription, over-the-counter, and herbal supplements.
Q15: Can lanoconazole affect the immune response?
A15: Some research suggests that lanoconazole may have immunomodulatory effects. For example, it has been shown to suppress the production of tumor necrosis factor (TNF) by murine peritoneal macrophages in vitro. [] Additionally, lanoconazole inhibited the release of IL-8 from human epidermal keratinocytes stimulated with β-glucan and the release of interferon-γ and IL-2 from human peripheral blood mononuclear cells stimulated with phytohemagglutinin. []
Q16: Are there any strategies to improve the delivery of lanoconazole to specific targets?
A16: Research in this area is ongoing. One potential strategy could involve developing novel formulations that enhance penetration into deeper skin layers or target specific fungal structures.
Q17: What analytical techniques are used to quantify lanoconazole?
A17: Several analytical methods have been employed to quantify lanoconazole, including high-performance liquid chromatography (HPLC), tandem mass spectrometry (MS/MS), and UV spectrophotometry. [, , , ]
Q18: What is the environmental impact of lanoconazole?
A18: The environmental impact of lanoconazole has not been extensively studied.
Q19: What are some alternatives to lanoconazole for treating fungal infections?
A19: Several other antifungal agents are available, including other azoles (e.g., clotrimazole, miconazole, econazole), allylamines (e.g., terbinafine, naftifine), and polyenes (e.g., amphotericin B). [, , , , ] The choice of treatment depends on factors such as the type and location of the infection, individual patient characteristics, and potential for side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



